2-{[2-(2-Chloroanilino)-2-oxoethyl]-sulfanyl}acetic acid
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Description
“2-{[2-(2-Chloroanilino)-2-oxoethyl]-sulfanyl}acetic acid” is a chemical compound with the linear formula C10H10ClNO3S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-{[2-(2-Chloroanilino)-2-oxoethyl]-sulfanyl}acetic acid” is represented by the linear formula C10H10ClNO3S . The molecular weight of the compound is 259.71 .Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids : A study by Rudyakova et al. (2006) describes the hydrolytic transformations of related compounds under microwave irradiation to produce N-arylsulfonyl-2-[4-carboxymethyloxy(or sulfanyl)phenyl]-2-aminoacetic acids in good yields (Rudyakova et al., 2006).
Oxidation and Molecular Structure Studies : Latypova et al. (2014) synthesized 4- and 5-R-sulfanylfuran-2(5H)-one derivatives and studied their oxidation, leading to the formation of sulfones and sulfoxides. The molecular and crystal structures of some of these compounds were determined using X-ray analysis (Latypova et al., 2014).
Bioactive Metalated Ionic Liquids : Research by Adamovich et al. (2012) explored the reaction of (2-hydroxyethyl)amine with metal salts of various acids, including aryl(indolyl)-oxy(sulfanyl)(sulfonyl)acetic acid, to produce metalated (2-hydroxyethyl)ammonium ionic liquids (Adamovich et al., 2012).
Chemiluminescence in Sulfanyl-substituted Compounds : Watanabe et al. (2010) investigated the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their base-induced chemiluminescence, demonstrating the potential application in light-emitting compounds (Watanabe et al., 2010).
Application in Biological and Medicinal Chemistry
Synthesis and Evaluation of N-Substituted 5-[(4-Chlorophenoxy)Methyl]-1,3,4-Oxadiazole-2yl-2-Sulfanyl Acetamides : Siddiqui et al. (2014) focused on the synthesis of various compounds with potential antibacterial and anti-enzymatic properties, indicating the relevance of such compounds in pharmaceutical research (Siddiqui et al., 2014).
Dinuclear Cobalt and Nickel Complexes for Urease Inhibition : Fang et al. (2019) synthesized dinuclear complexes with mercaptoacetic acid substituted 1,2,4-triazole ligands and investigated their urease inhibitory activities, suggesting potential applications in enzymology and biochemistry (Fang et al., 2019).
Miscellaneous Applications
- Silica Immobilized Sulfuric Acid as a Recyclable Catalyst : Brojeni et al. (2013) developed silica immobilized sulfuric acid catalysts, including [3-(propyl)sulfanyl]propyl]ester, for chemoselective synthesis, demonstrating the application of these compounds in green chemistry and catalysis (Brojeni et al., 2013).
properties
IUPAC Name |
2-[2-(2-chloroanilino)-2-oxoethyl]sulfanylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3S/c11-7-3-1-2-4-8(7)12-9(13)5-16-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXHAKYJFNLMNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSCC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30321194 |
Source
|
Record name | {[2-(2-Chloroanilino)-2-oxoethyl]sulfanyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30321194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(2-Chloroanilino)-2-oxoethyl]-sulfanyl}acetic acid | |
CAS RN |
338421-17-3 |
Source
|
Record name | 2-[[2-[(2-Chlorophenyl)amino]-2-oxoethyl]thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338421-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {[2-(2-Chloroanilino)-2-oxoethyl]sulfanyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30321194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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